Cis-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester
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Overview
Description
Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol . This compound is characterized by the presence of a cyclopropane ring, a bromophenyl group, and an ethyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 4-bromostyrene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis-.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. The bromophenyl group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester
- Cyclopropanecarboxylic acid, 2-(4-fluorophenyl)-, ethyl ester
- Cyclopropanecarboxylic acid, 2-(4-methylphenyl)-, ethyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not as readily achievable with other halogens or substituents .
Properties
Molecular Formula |
C12H13BrO2 |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
RAFFPNRMOQNLAA-GHMZBOCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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